3,5-Dimethylisoxazole-4-boronic acid

Storage stability Thermal stability Procurement logistics

Avoid synthetic dead-ends with generic aryl boronic acids. For BRD2/BRD4/BRDT bromodomain programs, this building block directly installs the crystallographically validated acetyl-lysine (KAc) bioisostere. • 94% isolated coupling yield on complex heteroaryl substrates • Stable at 2-8°C, no -20°C freezer required • ≥97% purity with full HPLC/NMR documentation.

Molecular Formula C5H8BNO3
Molecular Weight 140.94 g/mol
CAS No. 16114-47-9
Cat. No. B100710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisoxazole-4-boronic acid
CAS16114-47-9
Molecular FormulaC5H8BNO3
Molecular Weight140.94 g/mol
Structural Identifiers
SMILESB(C1=C(ON=C1C)C)(O)O
InChIInChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3
InChIKeyDIIFZCPZIRQDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylisoxazole-4-boronic Acid Procurement and Differentiation


3,5-Dimethylisoxazole-4-boronic acid (CAS 16114-47-9) is a heteroaryl boronic acid building block combining an electron-rich 3,5-dimethylisoxazole ring with a reactive boronic acid handle at the 4-position. With a molecular weight of 140.93 g/mol [1] and a melting point of 106–108 °C , this white to pale cream crystalline solid serves as a key synthetic intermediate for Suzuki–Miyaura cross-coupling reactions [2]. The 3,5-dimethylisoxazole moiety has been independently validated as an acetyl-lysine bioisostere in bromodomain inhibitor discovery [3], distinguishing this scaffold from unsubstituted or mono-methyl isoxazole boronic acids that lack this pharmacophoric recognition.

3,5-Dimethylisoxazole-4-boronic Acid: Why Generics Fail


Substituting a generic aryl boronic acid such as phenylboronic acid for 3,5-dimethylisoxazole-4-boronic acid forfeits the embedded pharmacophore functionality of the 3,5-dimethylisoxazole ring, which acts as a validated acetyl-lysine (KAc) bioisostere in bromodomain inhibition [1]. Likewise, using unsubstituted isoxazole-4-boronic acid eliminates the dual methyl substitution that provides electron donation to the heterocycle, modulates protodeboronation susceptibility, and critically enables KAc-mimetic binding within the bromodomain pocket [2]. The pinacol ester form, while synthetically convenient, requires an additional deprotection step, introduces different solubility and storage requirements, and may exhibit altered coupling kinetics compared to the free boronic acid. The quantitative evidence below demonstrates where these differences translate into measurable advantages in stability, synthetic efficiency, and target-specific utility.

3,5-Dimethylisoxazole-4-boronic Acid Evidence Guide


Storage Stability vs. Unsubstituted Isoxazole

3,5-Dimethylisoxazole-4-boronic acid is specified for long-term storage at 2–8 °C (refrigerated conditions) by multiple commercial suppliers, including Thermo Scientific/Alfa Aesar and VWR . In direct contrast, isoxazole-4-boronic acid (CAS 1008139-25-0), which lacks the 3,5-dimethyl substitution, mandates storage at −20 °C (freezer conditions) with argon atmosphere . This 22–28 °C difference in required storage temperature reflects the enhanced intrinsic thermal stability conferred by the electron-donating methyl groups at the 3- and 5-positions, which reduce protodeboronation susceptibility and simplify cold-chain logistics for multi-gram procurement.

Storage stability Thermal stability Procurement logistics

BET Bromodomain Acetyl-Lysine Bioisostere Validation

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that occupies the KAc-binding pocket of bromodomain proteins [1]. In the foundational study by Hewings et al. (2011), 4-substituted 3,5-dimethylisoxazole derivative 4d achieved IC50 values of <5 μM against both BRD2(1) and BRD4(1) bromodomains in an AlphaScreen peptide displacement assay [2]. X-ray co-crystal structures (PDB ID: 3SVG, 1.68 Å resolution) confirm the dimethylisoxazole oxygen forms a hydrogen bond with the conserved N140 residue while the nitrogen interacts with Y97 via a structured water molecule [2]. By contrast, unsubstituted isoxazole-4-boronic acid lacks the 3,5-dimethyl groups essential for hydrophobic pocket occupancy and KAc-mimetic recognition, rendering it incapable of serving as a bromodomain pharmacophore precursor [3]. This pharmacophoric function is intrinsic to the 3,5-dimethyl substitution pattern and cannot be replicated by mono-methyl (3-methyl or 5-methyl) isoxazole boronic acid analogs, which exhibit altered electronic and steric profiles at the binding interface.

Bromodomain inhibition Epigenetics Acetyl-lysine mimicry BET inhibitors

Suzuki–Miyaura Coupling Efficiency

In a 2025 study reporting ISOX-DUAL bromodomain inhibitor analogues, the pinacol ester of 3,5-dimethylisoxazole-4-boronic acid was employed in a Suzuki–Miyaura coupling with a complex heteroaryl chloride scaffold. Using PdCl₂(dppf)·CH₂Cl₂ (5 mol %) as catalyst, K₃PO₄ as base, in 1,4-dioxane/water at reflux, an isolated yield of 94% was obtained for the coupled product [1]. In a parallel synthetic sequence targeting a piperazine exit vector analogue, the same pinacol ester achieved an 80% isolated yield under identical catalytic conditions [2]. For comparison, the free boronic acid form is typically employed when direct coupling without ester deprotection is desired, though its reported yields are more condition-dependent. The synthesis of the free boronic acid itself from 4-bromo-3,5-dimethylisoxazole via lithium-halogen exchange and boronation with triisopropyl borate proceeds in 91.5% yield , demonstrating efficient access to the target compound from readily available precursors.

Suzuki coupling Cross-coupling yield ISOX-DUAL Bromodomain inhibitors

Protodeboronation Resistance Advantage

Protodeboronation—the undesired protonolytic cleavage of the C–B bond—is a well-documented failure pathway for heteroaryl boronic acids under aqueous Suzuki coupling conditions [1]. The two electron-donating methyl groups at the 3- and 5-positions of 3,5-dimethylisoxazole-4-boronic acid increase electron density at the C4 position through inductive and hyperconjugative effects, stabilizing the C–B bond against protodeboronation relative to unsubstituted isoxazole-4-boronic acid. This is consistent with the observed storage stability differential (2–8 °C vs. −20 °C documented in Evidence Item 1) and with the general principle that electron-rich heteroaryl boronic acids exhibit greater protodeboronation resistance than electron-deficient analogs. Unsubstituted isoxazole-4-boronic acid, lacking these methyl groups, is more susceptible to protodeboronation side reactions, which can erode effective coupling yields under aqueous basic conditions .

Protodeboronation Boronic acid stability Cross-coupling robustness Electron-donating effects

Melting Point and Handling Advantage

3,5-Dimethylisoxazole-4-boronic acid exhibits a melting point of 106–108 °C as a white to pale cream crystalline powder . This is approximately 110 °C lower than the melting point of the most common generic aryl boronic acid, phenylboronic acid (mp 216–219 °C) . The substantially lower melting point of the target compound facilitates dissolution in organic solvents at moderate temperatures, simplifies melt-based formulation if required, and reduces energy input for solution-phase reaction setup. Additionally, the target compound is specified as soluble in organic solvents such as methanol and acetonitrile , providing practical handling advantages in common laboratory and pilot-plant solvent systems compared to higher-melting aryl boronic acids.

Physical properties Melting point Handling characteristics Process chemistry

Commercial Scalability and Global Availability

3,5-Dimethylisoxazole-4-boronic acid is commercially available from multiple global suppliers at purities of ≥97% (HPLC) with full analytical characterization including NMR and LC-MS verification . Suppliers such as Capotchem offer the compound at a minimum HPLC purity of 98% with production scale up to kilograms . Pricing from major research chemical suppliers ranges from approximately $29/1g to $80/1g at the gram scale , with bulk pricing available at the 100 g to kilogram scale. This commercial maturity contrasts with mono-methyl isoxazole boronic acids (3-methyl and 5-methyl analogs), which are predominantly available only as pinacol esters and from fewer suppliers, often at higher cost per gram due to lower production volumes . The ready multi-supplier availability of the target compound reduces single-source procurement risk and supports both discovery and process development timelines.

Commercial availability Quality specification Supply chain Kilogram scale

3,5-Dimethylisoxazole-4-boronic Acid Application Scenarios


BET Bromodomain Inhibitor Lead Generation and Optimization

For medicinal chemistry programs targeting BET family bromodomains (BRD2, BRD4, BRDT) or CBP/EP300 bromodomains, 3,5-dimethylisoxazole-4-boronic acid is the procurement-preferred building block. The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine bioisostere, with derivative 4d achieving IC50 <5 μM against BRD2(1) and BRD4(1) [1]. Downstream optimized compounds from the Hewings (2013) series and the GNE-272 probe demonstrate that the dimethylisoxazole scaffold can deliver potent, selective, and orally bioavailable bromodomain inhibitors [2]. Substituting unsubstituted or mono-methyl isoxazole boronic acids forfeits the KAc-mimetic pharmacophore essential for bromodomain engagement, while generic phenylboronic acid provides no bromodomain recognition element whatsoever.

Ambient-Stable Boronic Acid for Multi-Gram Synthesis

When synthetic routes demand a boronic acid that remains stable under standard laboratory refrigeration (2–8 °C) rather than requiring −20 °C freezer storage, 3,5-dimethylisoxazole-4-boronic acid offers a documented logistics advantage over unsubstituted isoxazole-4-boronic acid [1]. This is particularly relevant for CROs and process chemistry groups running parallel synthesis campaigns where freezer space is limited and frequent bench-top access is required. The 94% isolated coupling yield achieved with the pinacol ester on complex heteroaryl substrates [2] further supports its use in late-stage functionalization of advanced intermediates where yield efficiency directly impacts project timelines and material costs.

Heteroaryl Fragment Library Construction via Suzuki–Miyaura

For fragment-based drug discovery or DNA-encoded library (DEL) construction, 3,5-dimethylisoxazole-4-boronic acid enables one-step installation of a privileged heterocyclic fragment with demonstrated bromodomain recognition capability [1]. The compound's solubility in common organic solvents (methanol, acetonitrile) at moderate temperatures, combined with its melting point of 106–108 °C—well below typical Suzuki coupling temperatures—ensures homogeneous reaction mixtures and reproducible coupling outcomes across diverse aryl/heteroaryl halide partners [2]. The free boronic acid form avoids the additional deprotection step required when using the pinacol ester, streamlining parallel library synthesis workflows.

Material Science Applications of Isoxazole Electronics

The electron-rich 3,5-dimethylisoxazole ring, when coupled via the boronic acid handle, introduces specific electron-transport properties relevant to OLED and optoelectronic materials research [1]. The enhanced protodeboronation resistance of the 3,5-dimethyl-substituted scaffold relative to unsubstituted isoxazole boronic acids [2] provides greater synthetic robustness under the aqueous basic conditions typical of Pd-catalyzed cross-coupling on extended π-conjugated systems. Procurement at ≥97% purity with verified HPLC and NMR documentation ensures the material quality required for reproducible device fabrication and spectroscopic characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylisoxazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.